

structure elucidation of 2-Fluoro-6-methoxybenzyl alcohol

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzyl alcohol

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An in-depth technical guide to the structure elucidation of **2-Fluoro-6-methoxybenzyl alcohol**, designed for researchers, scientists, and professionals in drug development.

Introduction

2-Fluoro-6-methoxybenzyl alcohol is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Accurate structural elucidation is the cornerstone of understanding its chemical behavior, reactivity, and potential biological activity. This guide provides a comprehensive overview of the analytical techniques and data interpretation required to confirm the structure of **2-Fluoro-6-methoxybenzyl alcohol**.

Molecular Structure:

Caption: Chemical structure of **2-Fluoro-6-methoxybenzyl alcohol**.

Physicochemical Properties

A summary of the key physicochemical properties of **2-Fluoro-6-methoxybenzyl alcohol** is presented below.

Property	Value	Reference
Chemical Formula	C8H9FO2	[1][2]
Molecular Weight	156.15 g/mol	[3]
Monoisotopic Mass	156.05865 Da	[1]
Appearance	White Solid	[3]
CAS Number	253668-46-1	[2][3][4]
IUPAC Name	(2-Fluoro-6-methoxyphenyl)methanol	[2]
Synonyms	2-Fluoro-6-methoxybenzyl alcohol, 3-Fluoro-2-(hydroxymethyl)anisole	[3]

Spectroscopic Data for Structure Elucidation

The confirmation of the chemical structure of **2-Fluoro-6-methoxybenzyl alcohol** is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- **Sample Preparation:** A sample of 5-10 mg of **2-Fluoro-6-methoxybenzyl alcohol** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Data Acquisition:** ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz NMR spectrometer.^[5] For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to one peak per unique carbon atom.
- **Data Processing:** The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the

internal standard.

The ^1H NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.35	m	1H	Ar-H
~ 6.80 - 6.95	m	2H	Ar-H
~ 4.70	s	2H	-CH ₂ OH
~ 3.85	s	3H	-OCH ₃
~ 2.5 - 4.0 (broad)	s	1H	-OH

Note: The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.

The ^{13}C NMR spectrum indicates the number of unique carbon atoms in the molecule.

Chemical Shift (δ , ppm)	Assignment
~ 158 - 162 (d)	C-F
~ 155 - 159	C-OCH ₃
~ 128 - 132	Ar-C
~ 120 - 125	Ar-C
~ 112 - 116 (d)	Ar-C
~ 108 - 112 (d)	Ar-C
~ 58 - 62	-OCH ₃
~ 55 - 60	-CH ₂ OH

Note: Carbons near the fluorine atom will exhibit splitting (doublet, d) due to C-F coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

An Attenuated Total Reflectance (ATR) setup is commonly used for solid samples. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded, typically over a range of 4000-400 cm^{-1} .^[6]

Wavenumber (cm^{-1})	Intensity	Vibration Type	Functional Group
3400 - 3200	Strong, Broad	O-H Stretch	Alcohol (-OH)
3100 - 3000	Medium	C-H Stretch	Aromatic
2950 - 2850	Medium	C-H Stretch	Aliphatic (- CH_2 , - CH_3)
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1250 - 1000	Strong	C-O Stretch	Alcohol, Ether
1200 - 1100	Strong	C-F Stretch	Aryl Fluoride

The broad absorption band in the 3400-3200 cm^{-1} region is characteristic of the hydroxyl group's O-H stretch.^{[7][8]} The strong peaks in the 1250-1000 cm^{-1} range are indicative of the C-O stretching from both the alcohol and the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the molecular formula.

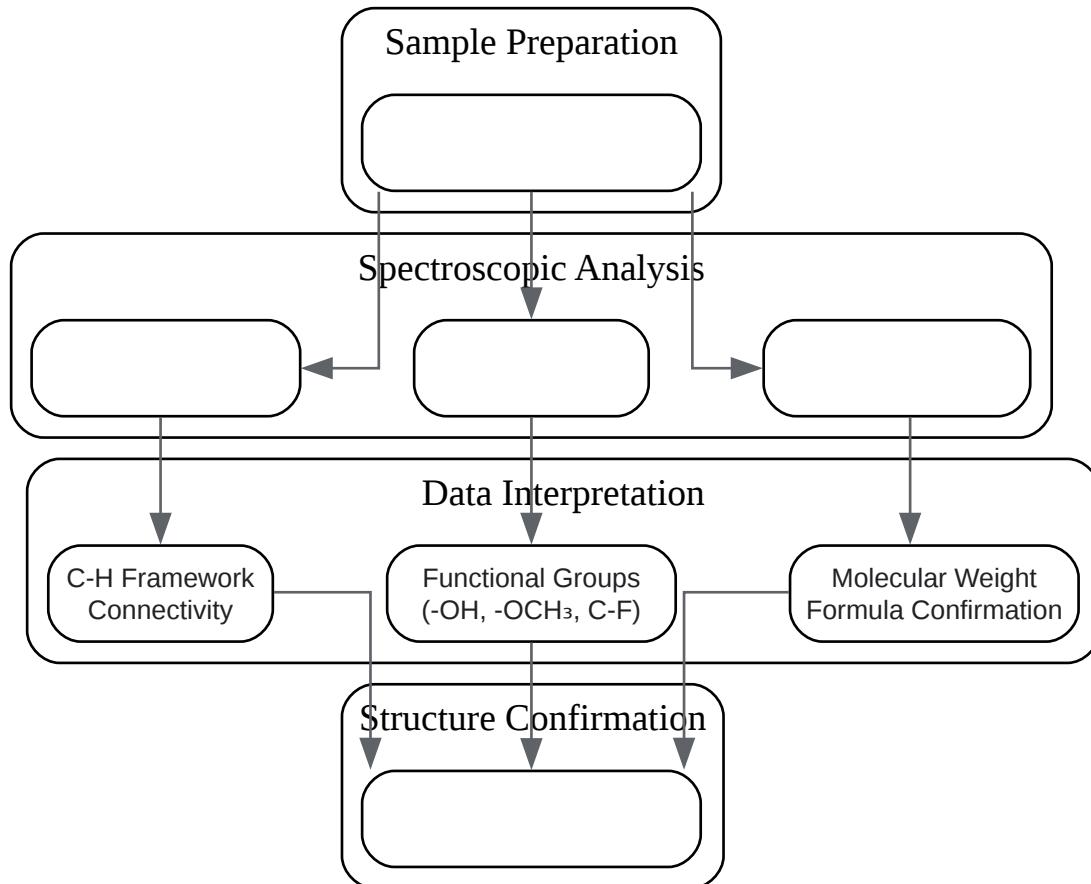
The sample is introduced into the mass spectrometer, often via direct infusion or after separation by Gas Chromatography (GC). Electron Ionization (EI) is a common technique for small molecules, where the sample is bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.

m/z	Interpretation
156	Molecular Ion $[M]^+$
139	$[M - OH]^+$
125	$[M - OCH_3]^+$
109	$[M - CH_2OH - F]^+$

The presence of a molecular ion peak at $m/z = 156$ corresponds to the molecular weight of $C_8H_9FO_2$.^[1] The fragmentation pattern is consistent with the loss of functional groups such as the hydroxyl (-OH) and methoxy (-OCH₃) groups.

Workflow and Data Integration

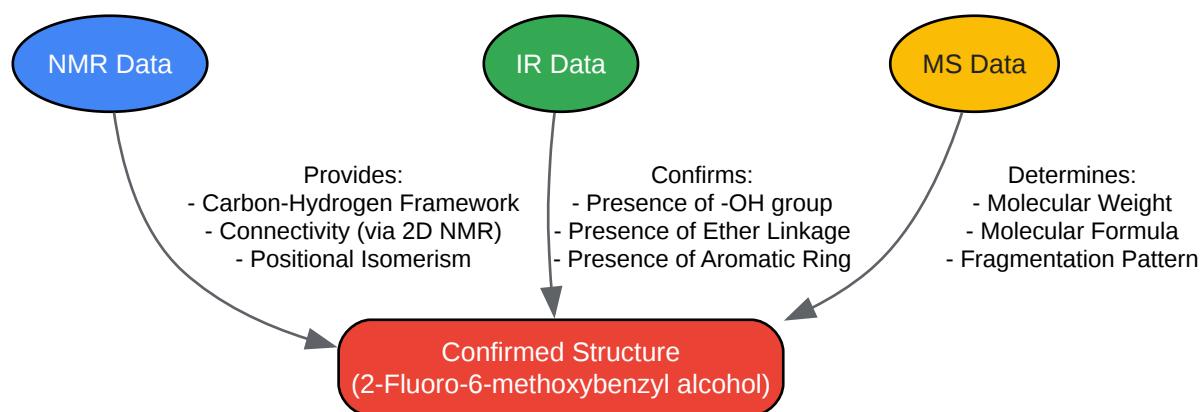
The elucidation of the structure is a process of integrating data from multiple analytical techniques.



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Caption: Experimental workflow for the structure elucidation of **2-Fluoro-6-methoxybenzyl alcohol**.

The logical relationship between the different spectroscopic techniques is crucial. Each method provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structure assignment.

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Caption: Logical relationship of spectroscopic data in structure elucidation.

Conclusion

The structure of **2-Fluoro-6-methoxybenzyl alcohol** is unequivocally confirmed through the synergistic use of NMR, IR, and Mass Spectrometry. ^1H and ^{13}C NMR establish the precise arrangement of atoms in the carbon-hydrogen skeleton. IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl and methoxy moieties. Finally, mass spectrometry verifies the molecular weight and elemental composition. This comprehensive analytical approach is fundamental for the quality control and further development of this compound for its intended applications.

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- To cite this document: BenchChem. [structure elucidation of 2-Fluoro-6-methoxybenzyl alcohol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1333659#structure-elucidation-of-2-fluoro-6-methoxybenzyl-alcohol]

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